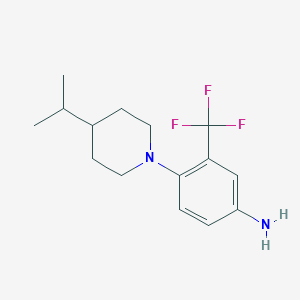
Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate is a chemical compound with the molecular formula C15H24BF3LiNO3 and a molecular weight of 341.11 g/mol . This compound is known for its unique structure, which includes a borate group bonded to a pyridine ring substituted with a trifluoromethyl group and three isopropoxy groups. It is primarily used in research and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate typically involves the reaction of lithium borohydride with 4-(trifluoromethyl)pyridine-2-boronic acid in the presence of isopropanol. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference . The product is then purified through recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of borate esters and other oxidation products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of borohydride derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate has several scientific research applications:
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms and as a precursor for boron-containing drugs.
Wirkmechanismus
The mechanism of action of Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate involves its ability to interact with various molecular targets through its borate and pyridine groups. The compound can form stable complexes with metal ions and other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate include:
Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate: This compound has a similar structure but with the trifluoromethyl group at the 6-position of the pyridine ring.
Lithium (2-pyridinyl)triisopropoxyborate: This compound lacks the trifluoromethyl group, making it less reactive in certain applications.
The uniqueness of this compound lies in its trifluoromethyl substitution, which enhances its reactivity and stability compared to its analogs .
Eigenschaften
Molekularformel |
C15H24BF3LiNO3 |
|---|---|
Molekulargewicht |
341.1 g/mol |
IUPAC-Name |
lithium;tri(propan-2-yloxy)-[4-(trifluoromethyl)pyridin-2-yl]boranuide |
InChI |
InChI=1S/C15H24BF3NO3.Li/c1-10(2)21-16(22-11(3)4,23-12(5)6)14-9-13(7-8-20-14)15(17,18)19;/h7-12H,1-6H3;/q-1;+1 |
InChI-Schlüssel |
DBWNPFPQRZXORS-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[B-](C1=NC=CC(=C1)C(F)(F)F)(OC(C)C)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


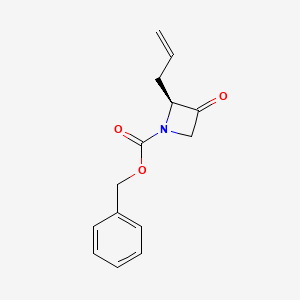
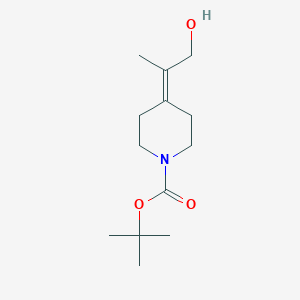
![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)
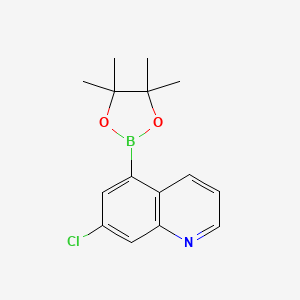
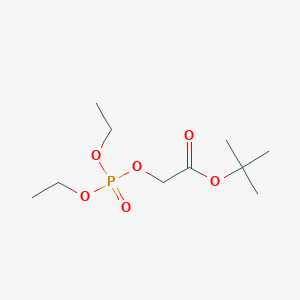
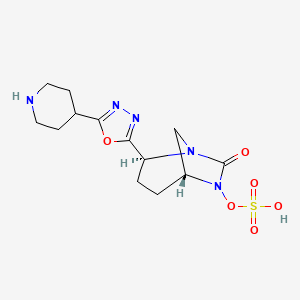
![2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole](/img/structure/B13910619.png)
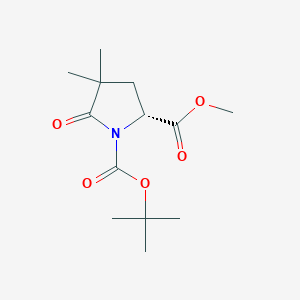
![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)
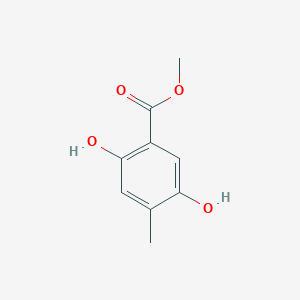
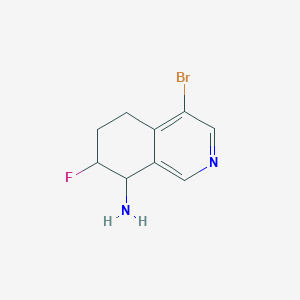
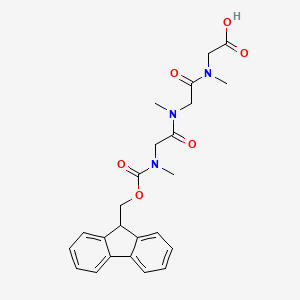
![(3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910655.png)
